molecular formula C11H23N3O B15092442 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide

2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide

Cat. No.: B15092442
M. Wt: 213.32 g/mol
InChI Key: ZWPUJYVBGWOUAZ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method is the reaction of 4-aminopiperidine with diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)-N-ethylnicotinamide hydrochloride
  • 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
  • (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride

Uniqueness

2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of the piperidine ring with diethylacetamide moiety makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide

InChI

InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13/h10H,3-9,12H2,1-2H3

InChI Key

ZWPUJYVBGWOUAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1CCC(CC1)N

Origin of Product

United States

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